molecular formula C138H199N35O30 B10849020 GWTLNSAGYLLGPrPKPQQwFwLL-CONH2

GWTLNSAGYLLGPrPKPQQwFwLL-CONH2

Cat. No.: B10849020
M. Wt: 2828.3 g/mol
InChI Key: LTAFNTKZCARRFJ-HPWFANMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound GWTLNSAGYLLGPrPKPQQwFwLL-CONH2 is a synthetic peptide with a specific sequence of amino acids. It is known for its binding affinity to human Galanin receptor type 1 (GalR1), which plays a role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GWTLNSAGYLLGPrPKPQQwFwLL-CONH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The purification of the final product is usually achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

GWTLNSAGYLLGPrPKPQQwFwLL-CONH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiols, and peptide analogs with substituted amino acids .

Scientific Research Applications

GWTLNSAGYLLGPrPKPQQwFwLL-CONH2: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in binding to Galanin receptor type 1 and its potential effects on physiological processes.

    Medicine: Explored for its therapeutic potential in targeting Galanin receptor type 1-related pathways.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of GWTLNSAGYLLGPrPKPQQwFwLL-CONH2 involves its binding to the Galanin receptor type 1 (GalR1). This binding can modulate various signaling pathways, including those involved in neurotransmission, pain modulation, and hormone release. The peptide’s interaction with GalR1 can influence the receptor’s activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GWTLNSAGYLLGPrPKPQQwFwLL-CONH2: is unique due to its specific sequence and high binding affinity to Galanin receptor type 1. This specificity makes it a valuable tool for studying GalR1-related pathways and developing targeted therapies .

Properties

Molecular Formula

C138H199N35O30

Molecular Weight

2828.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C138H199N35O30/c1-72(2)54-95(117(144)183)160-122(188)97(56-74(5)6)163-127(193)104(63-83-68-150-90-35-21-18-32-87(83)90)166-126(192)101(59-79-28-14-13-15-29-79)164-128(194)103(62-82-67-149-89-34-20-17-31-86(82)89)165-121(187)91(45-47-110(141)177)156-120(186)92(46-48-111(142)178)157-133(199)108-39-26-52-172(108)136(202)93(36-22-23-49-139)158-134(200)109-40-27-53-173(109)137(203)94(37-24-50-147-138(145)146)159-132(198)107-38-25-51-171(107)115(182)70-152-119(185)96(55-73(3)4)161-123(189)98(57-75(7)8)162-125(191)100(60-80-41-43-84(176)44-42-80)155-114(181)69-151-118(184)77(11)153-131(197)106(71-174)169-129(195)105(64-112(143)179)167-124(190)99(58-76(9)10)168-135(201)116(78(12)175)170-130(196)102(154-113(180)65-140)61-81-66-148-88-33-19-16-30-85(81)88/h13-21,28-35,41-44,66-68,72-78,91-109,116,148-150,174-176H,22-27,36-40,45-65,69-71,139-140H2,1-12H3,(H2,141,177)(H2,142,178)(H2,143,179)(H2,144,183)(H,151,184)(H,152,185)(H,153,197)(H,154,180)(H,155,181)(H,156,186)(H,157,199)(H,158,200)(H,159,198)(H,160,188)(H,161,189)(H,162,191)(H,163,193)(H,164,194)(H,165,187)(H,166,192)(H,167,190)(H,168,201)(H,169,195)(H,170,196)(H4,145,146,147)/t77-,78+,91-,92-,93-,94+,95-,96-,97-,98-,99-,100-,101-,102-,103+,104+,105-,106-,107-,108-,109-,116-/m0/s1

InChI Key

LTAFNTKZCARRFJ-HPWFANMZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@H](CC8=CNC9=CC=CC=C98)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C8CCCN8C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN

Origin of Product

United States

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